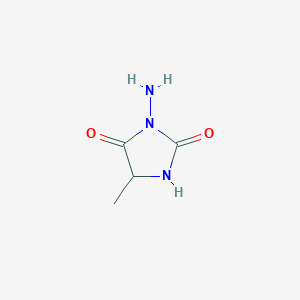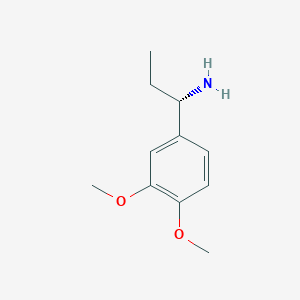![molecular formula C18H23N6NaO15P3 B12087929 Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt](/img/structure/B12087929.png)
Adenosine 5'-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is a modified form of adenosine triphosphate (ATP), commonly referred to as “caged ATP.” This compound is biologically inactive until it is exposed to ultraviolet (UV) light, which releases the active ATP. This unique property makes it a valuable tool in various scientific research applications, particularly in the study of cellular mechanisms and biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the esterification of the terminal phosphate group of ATP with a blocking group, specifically 1-(2-nitrophenyl)ethyl. This process typically requires the use of specific reagents and controlled reaction conditions to ensure the successful formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the integrity and purity of the final product. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity level of ≥95% .
Analyse Des Réactions Chimiques
Types of Reactions
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt primarily undergoes photolysis, a reaction triggered by exposure to UV light. This reaction releases the active ATP from its caged form .
Common Reagents and Conditions
The photolysis reaction requires UV light at a wavelength of 360 nm. The reaction conditions must be carefully controlled to ensure the efficient release of ATP without causing degradation of the compound .
Major Products Formed
The primary product of the photolysis reaction is the active ATP, which can then participate in various biochemical processes within the cell .
Applications De Recherche Scientifique
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a photolyzing substrate in studies involving luciferase-mediated bioluminescence and other ATP-dependent photolytic processes
Biology: Employed to study the dynamics of ATP-driven molecular motors, such as myosin Va, and to investigate intracellular mechanisms
Medicine: Utilized in research on muscle fiber relaxation and active transport mechanisms
Industry: Applied in the development of assays for detecting cellular viability and other biochemical assays
Mécanisme D'action
The mechanism of action of Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt involves the release of active ATP upon exposure to UV light. The caged ATP is biologically inactive until the photolysis reaction occurs, which breaks the ester bond and releases the active ATP. This allows for precise control over the timing and location of ATP release within the cell, making it a powerful tool for studying cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Disodium Salt: Another form of caged ATP with similar properties and applications
Adenosine 5’-Triphosphate γ-[1-(2-Nitrophenyl)ethyl] Ester: A variant of caged ATP used in similar research applications
Uniqueness
Adenosine 5’-Triphosphate P3-[1-(2-Nitrophenyl)ethyl Ester] Trisodium Salt is unique due to its high purity and specific blocking group, which allows for efficient and controlled release of active ATP. This makes it particularly valuable in studies requiring precise control over ATP release .
Propriétés
Formule moléculaire |
C18H23N6NaO15P3 |
|---|---|
Poids moléculaire |
679.3 g/mol |
InChI |
InChI=1S/C18H23N6O15P3.Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);/t9?,12-,14-,15-,18-;/m1./s1 |
Clé InChI |
NBEAETPAEKIJHJ-MRUUEPESSA-N |
SMILES isomérique |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
SMILES canonique |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(3R)-3-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12087859.png)
![1-{2,7-Diazaspiro[3.5]nonan-7-yl}-2-methylpropan-1-one](/img/structure/B12087871.png)


![6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12087903.png)

![(1-Cyclopropylethyl)[2-(3-methylphenyl)ethyl]amine](/img/structure/B12087907.png)



![33-Methoxy-13,28-dimethyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaen-22-ol](/img/structure/B12087937.png)
